Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-
Description
This compound (CAS: 69013-34-9) is a highly fluorinated benzenesulfonamide derivative characterized by a complex perfluorinated alkoxy chain and a phosphonooxyethyl group. Its structure includes:
- Perfluorinated substituents: 4,4,5,5,5-pentafluoro, pentafluoroethyl, and tris(trifluoromethyl) groups, which confer exceptional chemical stability and hydrophobicity .
- Phosphonooxyethyl group: A polar moiety that may enhance solubility in aqueous environments or influence binding interactions in biological systems .
Properties
CAS No. |
69013-34-9 |
|---|---|
Molecular Formula |
C19H13F19NO7PS |
Molecular Weight |
791.3 g/mol |
IUPAC Name |
2-[methyl-[4-[1,1,1,5,5,6,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)-3,4-bis(trifluoromethyl)hex-2-en-2-yl]oxyphenyl]sulfonylamino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C19H13F19NO7PS/c1-39(6-7-45-47(40,41)42)48(43,44)9-4-2-8(3-5-9)46-11(14(23,24)25)10(13(20,21)22)12(17(30,31)32,15(26,27)18(33,34)35)16(28,29)19(36,37)38/h2-5H,6-7H2,1H3,(H2,40,41,42) |
InChI Key |
PUQQCLQURHMROM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOP(=O)(O)O)S(=O)(=O)C1=CC=C(C=C1)OC(=C(C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzenesulfonamide core, followed by the introduction of the N-methyl group. The subsequent steps involve the addition of the pentafluoroethyl and trifluoromethyl groups, as well as the phosphonooxyethyl moiety. Each step requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines
Scientific Research Applications
Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: It may be employed in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Biological Activity
Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- is a complex organic compound with significant potential in various fields of research and application. This article delves into its biological activity, synthesis, and potential applications based on available literature and research findings.
Molecular Characteristics
- Molecular Formula :
- Molar Mass :
- CAS Number : 69013-34-9
- IUPAC Name : 2-[methyl-[4-[1,1,1,5,5,6,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)-3,4-bis(trifluoromethyl)hex-2-en-2-yl]oxyphenyl]sulfonylamino]ethyl dihydrogen phosphate
Structural Features
The compound contains multiple functional groups including sulfonamide and phosphonooxy moieties. Its unique structure contributes to its biological activity and potential applications in medicinal chemistry.
Benzenesulfonamide derivatives are known to exhibit a variety of biological activities. The specific compound under consideration has been studied for its potential as:
- Antimicrobial Agent : Compounds with sulfonamide groups have historically been utilized as antibiotics. Research indicates that the presence of fluorinated groups enhances their efficacy against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase in the folate synthesis pathway of bacteria.
Research Findings
Recent studies have highlighted the following biological activities:
- Antibacterial Activity :
- Antiviral Potential :
- Cytotoxicity Studies :
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against S. aureus | |
| Antiviral | Inhibition of viral replication | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial efficacy of benzenesulfonamide derivatives was assessed against a panel of bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics used for similar infections.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed a dose-dependent increase in apoptosis markers, suggesting potential for development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Structural and Physicochemical Properties
Key Observations :
- The target compound’s high molecular weight (~800) and fluorine content result in Lipinski rule violations, suggesting poor oral bioavailability compared to simpler derivatives .
- Its clogP is likely higher than fluorinated carbonic anhydrase (CA) inhibitors, which already exhibit enhanced membrane penetration .
Pharmacokinetic and Environmental Profiles
Notable Risks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
